Triethylene glycol dimethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

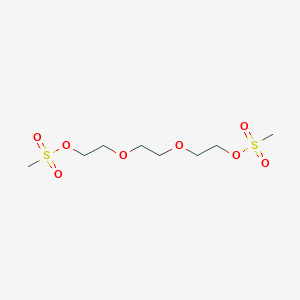

Triethylene glycol dimethanesulfonate is a chemical compound with the CAS Number: 80322-82-3 . Its IUPAC name is methanesulfonic acid–2,2’- (ethane-1,2-diylbis (oxy))bis (ethan-1-ol) (2/1) and it has a molecular weight of 342.39 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it is known that glycol compounds are used to solubilize active ingredients for use in many consumer products, including cosmetics, ballpoint pen inks, wood stains, and lacquers . They are also used as co-monomers in polymerization reactions to form polyesters and polyurethanes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14O4.2CH4O3S/c7-1-3-9-5-6-10-4-2-8;21-5 (2,3)4/h7-8H,1-6H2;21H3, (H,2,3,4) . The molecular weight is 306.35 .

Physical And Chemical Properties Analysis

This compound is a stable liquid with high viscosity and a high boiling point . It is hygroscopic .

Scientific Research Applications

Glycerol Hydrogenolysis into Propanediols

Triethylene glycol dimethanesulfonate's related compounds are integral in chemical transesterification, producing biodiesel and glycerol, a byproduct. The conversion of glycerol into propanediols, like 1,2-PDO and 1,3-PDO, through hydrogenolysis is a notable application. These diols are essential in the chemical industry, with applications ranging from polymer manufacturing to solvent use, highlighting an alternative route for utilizing glycerol from biodiesel production processes. This transformation can occur with externally fed hydrogen or in situ generated hydrogen, with formic acid as a hydrogen donor, showcasing an efficient approach towards chemical utilization of glycerol (Martin et al., 2013).

Carrier Solvents in Aquatic Organisms

This compound is among the organic solvents recommended by the OECD for aquatic toxicity testing, aiding in the dispersion of hydrophobic substances. However, its usage can impact the reproduction and biomarkers of endocrine disruption in aquatic organisms. A review emphasizes minimizing carrier solvent use, proposing alternatives like saturation columns to reduce environmental and biological impacts, illustrating the need for careful consideration in solvent selection for toxicity studies (Hutchinson et al., 2006).

Safety Evaluation of PEG Compounds

The safety and application of Polyethylene glycols (PEGs), related to this compound in terms of chemical structure and utility, in cosmetics, are extensively reviewed. PEGs are used for their hydrophilic properties as surfactants, emulsifiers, and skin conditioners. Certain PEG compounds, like PEG-40 and PEG-60 hydrogenated castor oils, are evaluated for their safety in cosmetic use, underlining the importance of evaluating chemical safety for consumer products (Jang et al., 2015).

Repair of Spinal Cord Injury

Research on polyethylene glycol, a compound related to this compound, shows promise in spinal cord tissue engineering. Studies demonstrate its capability to resist nerve fiber degeneration, reduce inflammation, and promote axonal regeneration and synaptic reconnection, indicating a potential for spinal cord repair applications. The use of polyethylene glycol in combination with polymers or hydrogels suggests its importance in developing treatments for spinal cord injuries (Kong et al., 2017).

Dental Resin Monomers and Oxidative Stress

The impact of resin monomers, including compounds related to this compound, on oral cell populations has been critically reviewed. These monomers, released from dental composite resins, exhibit cytotoxic effects through mechanisms such as apoptosis and oxidative stress, affecting cellular functions and immune responses. This review emphasizes the need for understanding cellular responses to these chemicals to enhance the safety and efficacy of dental materials (Krifka et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Triethylene glycol dimethanesulfonate interacts with several targets. Some of the primary targets include Acetolactate synthase, catabolic in Klebsiella pneumoniae, Arabinogalactan endo-1,4-beta-galactosidase in Bacillus licheniformis (strain DSM 13 / ATCC 14580), and Phosphoserine aminotransferase in Bacillus alcalophilus . These targets play crucial roles in various biological processes, including metabolism and cell growth.

Mode of Action

This interaction can result in the inhibition or activation of the target, which can subsequently alter cellular processes .

Biochemical Pathways

Given its targets, it is likely to impact pathways related to metabolism and cell growth

Pharmacokinetics

It is known that the compound is a polyethylene glycol (peg)-based protac linker used in the synthesis of a series of protacs . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

It is known that the compound can interact with its targets, leading to changes in their function and subsequently altering cellular processes . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known that Triethylene glycol can be used to dehydrate natural gas, indicating that it can interact with and be influenced by its environment . Additionally, Triethylene glycol is deemed to have low toxicity, carcinogenicity, and mutagenicity and is registered for use in air sanitization and deodorization by the US Environmental Protection Agency . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other substances.

Biochemical Analysis

Biochemical Properties

It is known that Triethylene glycol dimethanesulfonate can act as inhibitors of the catalytic domain of matrix metalloproteinases (MMP-2, MMP-7, and MMP-9) by binding to the S1’ pocket of MMP-2 and MMP-9 and the catalytic Zn ion binding site of MMP-7 .

Cellular Effects

This compound has been shown to have cytotoxic effects on various cell types. For example, it has been shown to decrease the viability of Chinese hamster ovary cells and damage DNA in these cells . It also induced higher cytotoxicity and significant morphological alterations in melanocytes at the lowest concentration of 0.25 mM onwards .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with matrix metalloproteinases. It can act as an inhibitor of the catalytic domain of these enzymes, potentially affecting their function and the biochemical reactions they are involved in .

Temporal Effects in Laboratory Settings

It has been suggested that this compound could provide a renewable starting material for commercial biosynthesis of fuels and chemicals that may achieve economic parity with petrochemical feedstocks while sequestering carbon dioxide .

Metabolic Pathways

It has been suggested that this compound could be involved in the assimilation and use of ethylene glycol as a substrate .

Transport and Distribution

It is known that this compound is used in the production of alkylating agents .

Subcellular Localization

It is known that this compound is used in the production of alkylating agents .

properties

IUPAC Name |

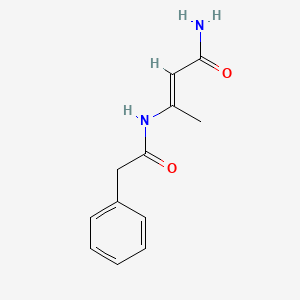

2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O8S2/c1-17(9,10)15-7-5-13-3-4-14-6-8-16-18(2,11)12/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXIHGYFUPBCPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80322-82-3 |

Source

|

| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethanol,methanesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

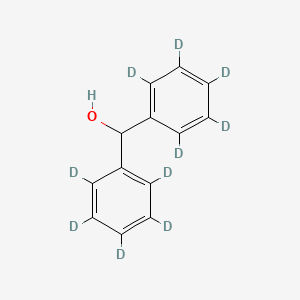

![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)

![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

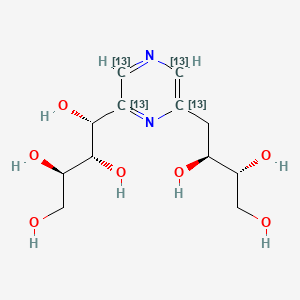

![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)

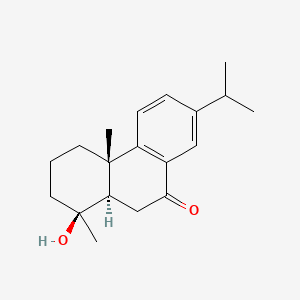

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)